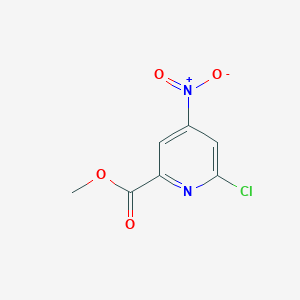

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Description

BenchChem offers high-quality 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-4-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSQPCUSVSYWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in established chemical principles, to unambiguously determine the molecule's constitution and connectivity. Every step is designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. The precise arrangement of functional groups on the pyridine ring is critical to a compound's efficacy and safety profile. 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester presents a fascinating case for structure elucidation due to the interplay of electron-withdrawing (chloro and nitro) and conjugating (methyl ester) groups, which significantly influence its spectroscopic properties. This guide will detail a multi-technique approach, integrating synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide an unassailable structural assignment.

Proposed Synthetic Pathway and Rationale

X-ray Crystallography: The Definitive Structure

For an unambiguous and definitive confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard. If a suitable single crystal of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can be grown, this technique will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state. The planar pyridine ring is expected, with the substituents lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.

Conclusion

References

-

Nitration of Pyridines. RSC Publishing.[Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.[Link]

-

Fischer Esterification. Organic Chemistry Portal.[Link]

-

Esterification of Carboxylic Acids. Organic Syntheses.[Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate.[Link]

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Synthetic Strategy of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design.[1][2] Specifically, pyridine carboxylic acids and their derivatives have led to the development of numerous therapeutic agents.[3] The introduction of halo and nitro substituents onto the pyridine ring further modulates the molecule's reactivity and biological activity, making compounds like 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester valuable intermediates for chemical synthesis and potential lead compounds in drug discovery programs.[1] This guide provides a detailed analysis of the IUPAC nomenclature of this specific molecule, discusses its predicted physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications.

Part 1: Decoding the IUPAC Nomenclature

The systematic name, 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC).[4] A breakdown of the name reveals the structure and prioritization of its functional groups.

1.1. The Parent Heterocycle: Pyridine

The foundation of the name is "pyridine," which identifies a six-membered aromatic ring containing one nitrogen atom.[5]

1.2. The Principal Functional Group: Carboxylic Acid Methyl Ester

The term "carboxylic acid methyl ester" indicates the highest priority functional group in the molecule. According to IUPAC rules, when a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is used.[6] The "methyl ester" portion specifies that the acidic proton of the carboxylic acid has been replaced by a methyl group.

1.3. Numbering the Pyridine Ring

The numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1.[5] The numbering then proceeds around the ring to give the substituents the lowest possible locants. However, the principal functional group, in this case, the carboxylate group, must be given the lowest possible number after the heteroatom. Therefore, the carbon atom bearing the -COOCH₃ group is designated as position 2.

1.4. Identifying and Locating Substituents

With the numbering established, the positions of the other substituents are identified:

-

A chloro group (-Cl) is located at position 6.

-

A nitro group (-NO₂) is located at position 4.

1.5. Assembling the Final Name

The substituents are listed alphabetically ("chloro" before "nitro") and prefixed with their corresponding locants (positions).[4] This leads to the final, unambiguous IUPAC name: 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester .

The logical flow for determining the IUPAC name is illustrated in the diagram below.

Caption: Logical workflow for the IUPAC nomenclature of the target compound.

Part 2: Physicochemical Properties and Identification

| Property | Predicted Value / Information | Rationale |

| Molecular Formula | C₇H₅ClN₂O₄ | Determined by summing the atoms in the structure. |

| Molecular Weight | 216.58 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to off-white solid | Similar nitropyridine derivatives are crystalline solids with a yellowish hue due to the nitro chromophore.[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The polar nitro and ester groups may confer slight aqueous solubility, but the overall aromatic and chlorinated structure suggests better solubility in organic media.[7] |

| CAS Number | 55569-79-4 | A potential CAS number identified for this structure, though extensive public data under this number is limited. |

Part 3: Proposed Synthetic Strategy

A plausible synthetic route to 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can be designed based on established organochemical transformations of pyridine derivatives.[2][8] The following multi-step protocol outlines a logical approach.

Step 1: Nitration of 6-Chloropicolinic Acid

The synthesis would likely begin with a commercially available starting material, 6-chloropyridine-2-carboxylic acid (6-chloropicolinic acid). The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the presence of a nitro group can be achieved under forcing conditions.

-

Protocol:

-

To a solution of fuming sulfuric acid (oleum), cool to 0°C.

-

Slowly add 6-chloropicolinic acid while maintaining the temperature below 10°C.

-

Carefully add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid).

-

Heat the reaction mixture to approximately 100-120°C and maintain for several hours. The electron-withdrawing nature of the chloro and carboxylic acid groups will direct the nitration to the 4-position.

-

After cooling, the reaction is quenched by pouring it onto ice, leading to the precipitation of 6-chloro-4-nitropyridine-2-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

-

Causality: The strongly acidic conditions are necessary to protonate the pyridine nitrogen, which further deactivates the ring. However, these harsh conditions are required to overcome the activation barrier for nitration.

Step 2: Esterification to the Methyl Ester

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is Fischer esterification.

-

Protocol:

-

Suspend the 6-chloro-4-nitropyridine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours to drive the equilibrium towards the ester product.[9] The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester.

-

-

Trustworthiness: This protocol is a self-validating system as the progress of the esterification can be easily monitored until the disappearance of the starting carboxylic acid, ensuring the reaction goes to completion.

The proposed synthetic workflow is visualized below.

Caption: Proposed two-step synthesis of the target compound.

Part 4: Applications in Research and Drug Development

While specific applications for 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester are not extensively documented, the structural motifs it contains are prevalent in bioactive molecules.

-

Pharmaceutical Intermediates: Nitropyridine derivatives are valuable precursors in the synthesis of more complex molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro substituent at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. These characteristics make it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery.[10]

-

Agrochemicals: The pyridine ring is a core component of many modern pesticides and herbicides.[2] The specific substitution pattern of the target molecule could be explored for potential applications in crop protection.

-

Materials Science: Pyridine derivatives have also found use in the development of dyes, catalysts, and other advanced materials.[1] The electronic properties imparted by the nitro and chloro groups could make this compound a candidate for investigation in materials science research.

Conclusion

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a molecule with a well-defined structure based on IUPAC nomenclature rules. While it is not a widely commercialized compound, its constituent parts suggest significant potential as a chemical intermediate. The logical deconstruction of its name provides a clear understanding of its structure, and established chemical principles allow for the design of a reliable synthetic pathway. For researchers in drug discovery and agrochemical development, such substituted pyridine derivatives represent a rich area for exploration, offering a versatile scaffold for the creation of novel and potent molecules.

References

-

International Union of Pure and Applied Chemistry. "Rules for Nomenclature of Organic Chemistry." IUPAC, 2023. [Link]

- Google Patents. "Synthetic method of 6-methyl nicotine." CN114437031A, 2022.

-

Nikishina, M. B., et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, vol. 16, no. 5, 2023, p. 692. [Link]

-

IUPAC. "Blue Book P-5." IUPAC Nomenclature of Organic Chemistry, 2013. [Link]

-

Organic Chemistry Portal. "Pyridine synthesis." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine." [Link]

-

Siyaram. "methyl-6-methyinicotinate Route of Synthesis." [Link]

-

PubChem. "6-Chloro-4-methylpyridine-2-carboxylic acid." National Center for Biotechnology Information. [Link]

-

Ivanova, E. V., et al. "Nitropyridines, Their Synthesis and Reactions." ResearchGate, 2021. [Link]

-

Wikipedia. "Pyridine." [Link]

-

Alchemist-chem. "2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China." [Link]

- Google Patents. "Process for the preparation of substituted pyridines." DE3245950A1, 1984.

-

PubChem. "Methyl 6-(chloromethyl)pyridine-2-carboxylate." National Center for Biotechnology Information. [Link]

-

ACS Publications. "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." Organic Letters, vol. 22, no. 15, 2020, pp. 6003-6007. [Link]

-

Chempanda. "Nitropyridine: Synthesis, reactions, applications, side effects and storage." [Link]

-

Pipzine Chemicals. "Methyl 2-chloro-6-methylpyridine-4-carboxylate." [Link]

-

BYJU'S. "NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids." [Link]

- Google Patents. "Preparation method of 2-chloro-4-methyl nicotinonitrile." CN103508945A, 2014.

-

PubChem. "Methyl 4-nitropyridine-2-carboxylate." National Center for Biotechnology Information. [Link]

-

Goldyn, M., et al. "Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid." CrystEngComm, vol. 22, no. 34, 2020, pp. 5584-5595. [Link]

-

NCERT. "Alcohols, Phenols and Ethers." [Link]

- Google Patents. "Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof." CN101812016A, 2010.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Methyl 2-chloro-6-methylpyridine-4-carboxylate Manufacturer & Supplier China | CAS 2944-05-6 | Properties, Applications, Safety & SDS [pipzine-chem.com]

- 8. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 9. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

This guide provides a comprehensive technical overview of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the synthesis of complex bioactive molecules.

Section 1: Chemical Identity and CAS Number Verification

Proper identification of a chemical entity is paramount for research and development. For 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, there has been some ambiguity in the assigned CAS (Chemical Abstracts Service) number.

Primary CAS Number: 1206249-53-7 [1]

This CAS number is consistently used by several chemical suppliers for the compound.

Secondary/Synonymous CAS Number: 193481-78-6

It is advisable for researchers to cross-reference both CAS numbers when sourcing this chemical to ensure the correct product is obtained. For the purposes of this guide, 1206249-53-7 will be used as the primary identifier.

Molecular Formula: C₇H₅ClN₂O₄

Molecular Weight: 216.58 g/mol

IUPAC Name: Methyl 6-chloro-4-nitropyridine-2-carboxylate

Synonyms:

-

Methyl 6-chloro-4-nitropicolinate

-

6-Chloro-4-nitropicolinic acid methyl ester

-

Pyridine-2-carboxylic acid, 6-chloro-4-nitro-, methyl ester

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | BLD Pharm[1] |

| Molecular Weight | 216.58 g/mol | BLD Pharm[1] |

| Appearance | Solid (form may vary by supplier) | Inferred |

| Purity | Typically ≥97% | Inferred |

| Storage Conditions | Store in a cool, dry, well-ventilated area | Inferred |

Section 2: Synthesis and Chemical Reactivity

Conceptual Synthetic Pathway

The synthesis of substituted pyridine derivatives often involves the construction of the pyridine ring followed by functional group interconversions. A likely approach for the target molecule would involve the nitration of a pre-functionalized pyridine ring.

Caption: A conceptual workflow for the synthesis of the target molecule.

Representative Experimental Protocol

The following protocol is a representative example adapted from synthetic procedures for structurally similar compounds and should be optimized for specific laboratory conditions.

Objective: To synthesize Methyl 6-chloro-4-nitropyridine-2-carboxylate.

Materials:

-

6-Chloropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Nitric acid (HNO₃), fuming

-

Sulfuric acid (H₂SO₄), concentrated

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Esterification of 6-Chloropyridine-2-carboxylic acid

-

To a stirred solution of 6-chloropyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 6-chloropyridine-2-carboxylate.

Step 2: Nitration of Methyl 6-chloropyridine-2-carboxylate

-

To a stirred solution of concentrated sulfuric acid (5 volumes) at 0 °C, slowly add methyl 6-chloropyridine-2-carboxylate (1 equivalent) from Step 1.

-

To this solution, add a pre-cooled mixture of fuming nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 volumes) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds. Pyridine carboxylic acid derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets.[5][6][7]

The nitropyridine moiety, in particular, serves as a versatile precursor for a variety of functional groups, and the nitro group itself can be crucial for biological activity.[8][9][10] These compounds are often used as key intermediates in the synthesis of pharmaceuticals for conditions such as cancer, infectious diseases, and neurological disorders.[6][8][11]

The pyridine ring can engage in hydrogen bonding and π-π stacking interactions with protein targets, while the carboxylic ester and chloro substituents provide additional points for interaction and can be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyridine ring and can also be reduced to an amino group, providing a handle for further derivatization.

Role as an Enzyme Inhibitor Scaffold

Pyridine carboxylic acid derivatives have been successfully employed in the design of various enzyme inhibitors.[5][6][7] The carboxylic acid or ester group can chelate metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues.

Caption: Conceptual diagram of a pyridine carboxylic acid derivative interacting with an enzyme active site.

Section 4: Safety and Handling

-

Skin Corrosion/Irritation: May cause skin irritation.[12][13]

-

Eye Damage/Irritation: May cause serious eye irritation.[12][13]

-

Respiratory Irritation: May cause respiratory irritation.[12][14]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated area or under a chemical fume hood.

Always consult the supplier-specific SDS before handling this compound.

Section 5: Conclusion

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a valuable, albeit specialized, chemical intermediate. Its utility lies in the strategic placement of reactive functional groups on the pyridine scaffold, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. Researchers in medicinal chemistry and drug discovery can leverage the unique properties of this and related compounds to explore novel therapeutic agents. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe use in the laboratory.

References

-

PubChem. (n.d.). 6-Chloro-4-methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. PMCID: PMC12104547.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. PMCID: PMC12114915.

- Bakke, J. M., et al. (2025). Nitropyridines, Their Synthesis and Reactions.

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

- ResearchGate. (2024).

-

The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). Molecules, 26(16), 4998. PMCID: PMC8398835.

-

ResearchGate. (n.d.). Biologically active pyridine carboxylic acid derived enzyme inhibitors.... Retrieved from [Link]

-

PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (2001). Bioscience, Biotechnology, and Biochemistry, 65(9), 2081-2084.

Sources

- 1. 1206249-53-7|Methyl 6-chloro-4-nitropicolinate|BLD Pharm [bldpharm.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloro-4-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

molecular weight of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a substituted pyridine derivative. This class of compounds, characterized by a pyridine carboxylic acid backbone, is of significant interest in medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives have historically been the foundation for a multitude of drugs targeting a wide array of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS[1]. The specific substitutions of a chloro group, a nitro group, and a methyl ester on the pyridine ring of the title compound create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. The introduction of a halogen atom can significantly modulate the biological activity and metabolic stability of a molecule, a common strategy in drug discovery[2]. This guide provides a comprehensive overview of the molecular characteristics, potential synthesis, characterization, and applications of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester.

Physicochemical Properties

The fundamental physicochemical properties of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester are crucial for its application in synthetic chemistry and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | Calculated |

| Molecular Weight | 216.58 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3][4] |

| Solubility | Expected to be soluble in common organic solvents like Chloroform and Methanol | Inferred from similar compounds[3] |

Synthesis and Purification

A plausible synthetic route for 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can be conceptualized from established methodologies for related pyridine derivatives. A common approach involves the esterification of the corresponding carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the esterification of 6-Chloro-4-nitro-pyridine-2-carboxylic acid.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 6-Chloro-4-nitro-pyridine-2-carboxylic acid in methanol, slowly add thionyl chloride at 0 °C. The use of thionyl chloride is a common method for preparing methyl esters from carboxylic acids[5].

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester.

Structural Characterization

The definitive identification and purity assessment of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester would rely on a combination of standard spectroscopic techniques.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR would show characteristic shifts for the aromatic protons on the pyridine ring and the methyl protons of the ester.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=O of the ester, the N-O stretches of the nitro group, and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. Techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or chemical ionization (CI) are powerful for the characterization of nitroaromatic compounds[6][7].

Expected Mass Spectrometry Fragmentation

In an EI-MS experiment, characteristic fragments for nitroaromatic compounds would be expected, such as losses of [M⁺ - 31], [M⁺ - 45], and [M⁺ - 60], corresponding to the loss of O, NO, and NO₂ respectively[6][7].

Applications in Research and Drug Development

Substituted pyridine carboxylic acids are pivotal in the development of new pharmaceuticals[1]. 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester serves as a versatile intermediate for creating more complex molecules.

Potential Therapeutic Areas

-

Enzyme Inhibition: The pyridine carboxylic acid scaffold is present in numerous enzyme inhibitors, highlighting its potential for designing new drugs targeting enzymes implicated in various diseases[1].

-

Anticancer Agents: The structural similarity of pyridine derivatives to nucleobases suggests potential interactions with platinum-based anticancer drugs, which could lead to novel combination therapies or new metal-based therapeutics[8].

-

Signaling Pathway Modulation: The introduction of specific functional groups allows for the fine-tuning of molecular properties to interact with biological targets such as ion channels[1].

Workflow for a Screening Cascade

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 4-Chloro-2-pyridinecarboxylate | 24484-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs [mdpi.com]

Synthetic Strategies for 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester: A Technical Guide

This in-depth technical guide provides a comprehensive overview of two distinct synthetic pathways for the preparation of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, a key building block in the development of novel pharmaceuticals and agrochemicals. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Introduction

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a highly functionalized heterocyclic compound. Its strategic substitution pattern, featuring a chlorine atom, a nitro group, and a methyl ester, provides multiple reaction sites for further chemical transformations. This versatility makes it an attractive intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide will explore two viable synthetic routes, detailing the underlying chemical logic and providing actionable experimental protocols.

Pathway 1: Synthesis from 2-Methyl-4-nitropyridine N-oxide

This pathway commences with the readily available starting material, 2-methyl-4-nitropyridine N-oxide, and proceeds through a three-step sequence involving chlorination and deoxygenation, oxidation, and esterification. The N-oxide functionality in the starting material plays a crucial role in directing the regioselectivity of the chlorination step.[1]

Diagram of Pathway 1

Caption: Synthesis of the target molecule from 2-Methyl-4-nitropyridine N-oxide.

Step 1: Deoxygenative Chlorination of 2-Methyl-4-nitropyridine N-oxide

The initial step involves the simultaneous chlorination at the 6-position and deoxygenation of the N-oxide. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.[2] The reaction proceeds via the formation of a chlorophosphate intermediate, which then undergoes nucleophilic attack by chloride ion.

Experimental Protocol:

-

To a stirred solution of 2-methyl-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as chloroform or neat, slowly add phosphorus oxychloride (3.0-5.0 eq) at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux (typically 100-110 °C) for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 6-chloro-2-methyl-4-nitropyridine.

Step 2: Oxidation of the Methyl Group

The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation of methylpyridines.[3]

Experimental Protocol:

-

6-Chloro-2-methyl-4-nitropyridine (1.0 eq) is suspended in water.

-

Potassium permanganate (2.0-3.0 eq) is added portion-wise to the suspension.

-

The reaction mixture is heated to reflux (around 100 °C) for several hours until the purple color of the permanganate has disappeared.

-

The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

-

The combined filtrate is cooled and acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to yield 6-chloro-4-nitropyridine-2-carboxylic acid.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, is a straightforward and widely used method.[4][5]

Experimental Protocol:

-

6-Chloro-4-nitropyridine-2-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added.[6]

-

The reaction mixture is heated to reflux for 4-8 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 6-chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, which can be further purified by recrystallization or column chromatography.

Pathway 2: Synthesis from 2-Chloro-6-methylpyridine

This alternative pathway begins with the commercially available 2-chloro-6-methylpyridine and involves N-oxidation, nitration, oxidation of the methyl group, and finally esterification. The key to this route is the strategic use of the N-oxide to direct the nitration to the 4-position.

Diagram of Pathway 2

Caption: Synthesis of the target molecule from 2-Chloro-6-methylpyridine.

Step 1: N-Oxidation

The synthesis commences with the oxidation of the pyridine nitrogen of 2-chloro-6-methylpyridine to form the corresponding N-oxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[7]

Experimental Protocol:

-

To a solution of 2-chloro-6-methylpyridine (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C, add m-CPBA (1.1-1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-6-methylpyridine N-oxide.

Step 2: Nitration of the N-Oxide

The presence of the N-oxide group activates the 4-position of the pyridine ring towards electrophilic attack.[1] Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.[8]

Experimental Protocol:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add 2-chloro-6-methylpyridine N-oxide (1.0 eq).

-

After the addition, the reaction mixture is carefully heated to 90-100 °C for 2-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured onto crushed ice.

-

The precipitated product, 6-chloro-2-methyl-4-nitropyridine N-oxide, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Deoxygenation of the N-Oxide

The N-oxide group is removed to yield 6-chloro-2-methyl-4-nitropyridine. Phosphorus trichloride (PCl₃) is a suitable reagent for this deoxygenation.[9]

Experimental Protocol:

-

6-Chloro-2-methyl-4-nitropyridine N-oxide (1.0 eq) is dissolved in a suitable solvent such as chloroform or acetonitrile.

-

Phosphorus trichloride (1.2-1.5 eq) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 1-2 hours.

-

After cooling, the reaction is quenched by the slow addition of water.

-

The mixture is neutralized with a base, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give 6-chloro-2-methyl-4-nitropyridine.

Step 4 & 5: Oxidation and Esterification

The subsequent oxidation of the methyl group and the final esterification step are carried out using the same procedures as described in Pathway 1, Steps 2 and 3.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Pathway 1 | |||||

| 1 | Deoxygenative Chlorination | 2-Methyl-4-nitropyridine N-oxide | POCl₃ | 6-Chloro-2-methyl-4-nitropyridine | 70-85 |

| 2 | Oxidation | 6-Chloro-2-methyl-4-nitropyridine | KMnO₄ | 6-Chloro-4-nitropyridine-2-carboxylic acid | 60-75 |

| 3 | Esterification | 6-Chloro-4-nitropyridine-2-carboxylic acid | CH₃OH, H₂SO₄ | 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester | 85-95 |

| Pathway 2 | |||||

| 1 | N-Oxidation | 2-Chloro-6-methylpyridine | m-CPBA | 2-Chloro-6-methylpyridine N-oxide | 80-90 |

| 2 | Nitration | 2-Chloro-6-methylpyridine N-oxide | HNO₃, H₂SO₄ | 6-Chloro-2-methyl-4-nitropyridine N-oxide | 75-85 |

| 3 | Deoxygenation | 6-Chloro-2-methyl-4-nitropyridine N-oxide | PCl₃ | 6-Chloro-2-methyl-4-nitropyridine | 80-90 |

| 4 | Oxidation | 6-Chloro-2-methyl-4-nitropyridine | KMnO₄ | 6-Chloro-4-nitropyridine-2-carboxylic acid | 60-75 |

| 5 | Esterification | 6-Chloro-4-nitropyridine-2-carboxylic acid | CH₃OH, H₂SO₄ | 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester | 85-95 |

Yields are approximate and may vary depending on reaction conditions and scale.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester. Pathway 1 offers a more direct route from a functionalized N-oxide, while Pathway 2 provides flexibility by starting from a simpler, commercially available pyridine derivative. The choice of pathway will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. The detailed experimental protocols and the underlying chemical principles discussed herein provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

- CN115160220A - Synthesis process of pyridine-N-oxide - Google P

-

picolinic acid hydrochloride - Organic Syntheses Procedure. (URL: [Link])

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. (URL: [Link])

-

6-chloropyridine-2-carboxylic acid - Stenutz. (URL: [Link])

- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google P

-

Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. (URL: [Link])

-

Synthesis of 2-pyridinecarboxylic acid by electrooxidation - ResearchGate. (URL: [Link])

- US2818378A - Oxidation of methyl-pyridines - Google P

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

(PDF) 2-Chloro-4-nitropyridine N-oxide - ResearchGate. (URL: [Link])

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (URL: [Link])

- US3245998A - Processes for the production of picolinic acid dericatives - Google P

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

-

Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. (URL: [Link])

-

Synthesis of 2-chloro-4-nitropyridine-N oxide - PrepChem.com. (URL: [Link])

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (URL: [Link])

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (URL: [Link])

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P

-

How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? | ResearchGate. (URL: [Link])

-

Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - SciRP.org. (URL: [Link])

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])

Sources

- 1. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.acs.org [pubs.acs.org]

comprehensive literature review on 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

The following technical guide provides a comprehensive review and operational framework for 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (CAS 1206249-53-7). This document is designed for application scientists and medicinal chemists requiring high-fidelity protocols for scaffold utilization.

A Chemo-Selective Scaffold for Poly-Functionalized Pyridines

Executive Summary

Methyl 6-chloro-4-nitropicolinate is a high-value heteroaromatic building block characterized by three distinct electrophilic handles: a C4-nitro group, a C6-chloro substituent, and a C2-methyl ester. Its utility lies in its predictable orthogonal reactivity , allowing researchers to sequentially functionalize the pyridine ring with high regiocontrol.

This scaffold is extensively employed in the synthesis of:

-

Kinase Inhibitors: Specifically those requiring a 2,4,6-substituted pyridine core (e.g., analogs of BTK or EGFR inhibitors).

-

Agrochemicals: Precursors to 4-amino-6-halopicolinate herbicides.

-

Bi-Heteroaryl Systems: Via Suzuki-Miyaura or Stille couplings at the C6 position.

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 6-chloro-4-nitropyridine-2-carboxylate |

| Common Name | Methyl 6-chloro-4-nitropicolinate |

| CAS Number | 1206249-53-7 |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| SMILES | COC(=O)C1=NC(Cl)=CC([O-])=C1 |

| Appearance | Off-white to pale yellow solid |

| Density | ~1.50 g/cm³ (Predicted) |

| Boiling Point | ~361.7°C (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Water |

Chemo-Selectivity & Reactivity Logic

The strategic value of this molecule is the reactivity hierarchy of its substituents. Understanding the electronic effects is crucial for designing successful synthetic routes.

Electrophilicity Hierarchy

The pyridine ring is highly electron-deficient due to the ring nitrogen and the electron-withdrawing nitro and ester groups.

-

C4-Nitro (Highest Reactivity): The nitro group at C4 is the primary site for Nucleophilic Aromatic Substitution (SNAr). It is activated by both the ring nitrogen (gamma-position) and the inductive effect of the C2-ester. It is a superior leaving group compared to the C6-chloride in this specific electronic environment.

-

C6-Chloro (Intermediate Reactivity): The chloride is activated by the ring nitrogen (alpha-position). However, SNAr at this position is generally slower than at C4. Once the C4-nitro is replaced (e.g., by an electron-donating amine), the C6-chloride becomes deactivated towards further SNAr but remains active for Palladium-catalyzed cross-couplings.

-

C2-Ester (Lowest Reactivity to Substitution): The ester serves as a handle for acyl substitution (amidation, reduction, hydrolysis) but is generally stable under the mild conditions used for C4 functionalization.

Reactivity Map (Visualization)

Figure 1: Chemo-selectivity map illustrating the orthogonal reactivity of the three functional handles.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Causality is explained for critical steps to ensure reproducibility.

Protocol A: Regioselective SNAr at C4 (Nitro Displacement)

Objective: To introduce an amine at the C4 position while retaining the C6-chloride. Mechanism: The hard/soft nature of the nucleophile dictates the outcome. Primary and secondary amines will selectively displace the C4-nitro group at low temperatures.

Materials:

-

Methyl 6-chloro-4-nitropicolinate (1.0 eq)[1]

-

Amine (e.g., Morpholine, 1.1 eq)

-

Base: Diisopropylethylamine (DIPEA, 1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve 1.0 eq of Methyl 6-chloro-4-nitropicolinate in anhydrous DCM (0.1 M concentration). Note: Anhydrous conditions prevent hydrolysis of the ester.

-

Cooling: Cool the solution to 0°C using an ice bath. Reason: Low temperature maximizes regioselectivity for C4 over C6.

-

Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of the amine (1.1 eq).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Monitoring: Monitor by TLC or LC-MS. The starting material (nitro) should disappear, and a new peak (amino-chloro) should appear. Validation: If C6 substitution occurs, a bis-amino product will be observed (M+Amine mass).

-

Workup: Wash with water (2x) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Usually requires flash chromatography (Hexane/EtOAc) to remove traces of bis-substituted byproduct.

Protocol B: Reduction of C4-Nitro to C4-Amine

Objective: To generate Methyl 4-amino-6-chloropicolinate, a key intermediate for herbicides and drugs. Mechanism: Chemoselective reduction of the nitro group without dechlorinating the C6 position.

Materials:

-

Methyl 6-chloro-4-nitropicolinate (1.0 eq)[1]

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (3:1)

Procedure:

-

Preparation: Suspend the starting material in Ethanol/Water (3:1).

-

Activation: Add NH₄Cl and Iron powder.

-

Heating: Heat the mixture to 70°C with vigorous stirring for 2-4 hours. Reason: Iron reduction is mild and avoids the hydrodechlorination often seen with Pd/H₂ hydrogenation.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

-

Yield: Typically >85% yield of the 4-amino-6-chloro derivative.[2]

Protocol C: Suzuki-Miyaura Coupling at C6

Objective: To attach an aryl or heteroaryl group at the C6 position. Prerequisite: This step is best performed after C4 manipulation (either displacement or reduction) to prevent competitive reactions.

Materials:

-

C4-Substituted Methyl 6-chloropicolinate derivative (1.0 eq)

-

Boronic Acid/Ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ and the boronic acid.

-

Reaction: Heat to 90°C for 4-12 hours under Nitrogen atmosphere.

-

Workup: Dilute with EtOAc, wash with water. Purify via column chromatography.

Synthetic Workflow Visualization

This diagram illustrates the logical flow of operations to maximize yield and purity.

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Safety & Handling

-

Energetic Potential: Nitro-pyridines can be energetic. While this specific ester is stable at RT, avoid heating the neat solid above 100°C.

-

Sensitizer: Halogenated pyridines can be skin sensitizers. Use nitrile gloves and work in a fume hood.

-

Incompatibility: Avoid strong reducing agents (LiAlH₄) unless the nitro group reduction is intended and controlled, as vigorous exotherms can occur.

References

- Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2).

- Google Patents. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride (CN102010367A).

-

UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

Sources

fundamental chemical properties of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of a chloro, a nitro, and a methyl ester group on the pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of more complex molecules. The pyridine core is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is presented below. It is important to note that while some data is available for this specific compound, other properties are estimated based on data from closely related analogues.

| Property | Value | Source |

| CAS Number | 1206249-53-7 | [1] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | Calculated |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

The synthesis of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can be envisioned through a multi-step process starting from a readily available pyridine derivative. A plausible synthetic route involves the nitration and chlorination of a pyridine-2-carboxylic acid precursor, followed by esterification. The order of these steps can be crucial to achieving the desired substitution pattern due to the directing effects of the substituents on the pyridine ring.

A potential synthetic workflow is outlined below:

Sources

An In-depth Technical Guide to the Reactive Sites of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary: A Molecule of Strategic Importance

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for selective, stepwise modifications. The pyridine core, rendered exceptionally electron-poor by the synergistic effects of the ring nitrogen and three powerful electron-withdrawing groups, presents a unique chemical landscape. This guide provides an in-depth analysis of the molecule's electronic structure to identify its primary reactive sites. We will explore the causality behind its reactivity, offering field-proven insights and detailed experimental protocols for its principal transformations: nucleophilic aromatic substitution, nitro group reduction, and ester hydrolysis.

The Electronic Landscape: Understanding the "Why"

The reactivity of any molecule is a direct consequence of its electronic architecture. For 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester, the interplay between the inherent properties of the pyridine ring and the influence of its substituents is key.

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong negative inductive effect (-I). This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).[1][2] The substituents on this molecule dramatically amplify this electron deficiency:

-

4-Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It exerts both a strong negative inductive effect (-I) and a potent negative resonance effect (-R), delocalizing the ring's π-electrons into the nitro group. This significantly depletes electron density at the C4 position and, through resonance, also at the C2 and C6 positions.[3][4]

-

6-Chloro Group (-Cl): The chlorine atom is strongly electronegative, exerting a significant -I effect. While it possesses lone pairs that can participate in a weak positive resonance effect (+R), the inductive withdrawal is dominant, further reducing electron density on the ring.[3] Crucially, it also serves as a proficient leaving group.

-

2-Carboxylic Acid Methyl Ester Group (-COOCH₃): This group also withdraws electron density via both inductive (-I) and resonance (-R) effects, contributing to the overall electrophilicity of the pyridine ring.[4]

The cumulative result of these effects is a highly electrophilic aromatic system, primed for specific chemical transformations.

Caption: The addition-elimination mechanism for SₙAr at the C6 position.

Field-Proven Protocol: Amination at C6

This protocol describes a typical displacement of the C6-chloro group with a primary or secondary amine, a common transformation in the synthesis of bioactive molecules. [5]

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Amine: Add 1.1 to 1.5 equivalents of the desired amine nucleophile.

-

Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the HCl generated during the reaction.

-

Scientist's Insight: The choice of base is critical. Stronger, more soluble bases like Cs₂CO₃ often accelerate the reaction at lower temperatures compared to K₂CO₃. DIPEA is a good choice for reactions sensitive to inorganic salts.

-

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from ambient (25 °C) to elevated (80-120 °C), depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Site 2: Reduction of the 4-Nitro Group

The nitro group is a synthetic linchpin, often introduced to activate the ring for SₙAr and then transformed into a versatile amino group. This reduction is one of the most fundamental and reliable reactions in aromatic chemistry.

Causality: The N=O bonds of the nitro group are susceptible to a wide range of reducing agents. The choice of agent determines the final product (amine, hydroxylamine, etc.) and is crucial for ensuring compatibility with other functional groups, particularly the ester and the potential for reductive dechlorination.

Field-Proven Protocol: Reduction to 4-Aniline Derivative

This protocol uses tin(II) chloride, a classic and reliable method that is generally chemoselective for the nitro group in the presence of an ester and aryl chloride.

-

Reagent Preparation: To a solution of 1.0 equivalent of the 6-substituted-4-nitropyridine derivative in a protic solvent like ethanol or ethyl acetate, add 3.0 to 5.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Scientist's Insight: While catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative, it carries a significant risk of dehalogenation (removal of the C6-Cl). Reagents like iron powder in acetic or hydrochloric acid are also effective but can require a more rigorous work-up to remove iron salts. [6]SnCl₂ offers a robust balance of reactivity and selectivity.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

-

Self-Validation Check: A thick white precipitate of tin hydroxides will form. Vigorous stirring is required.

-

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase again with ethyl acetate.

-

Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 4-amino-pyridine derivative, which can often be used without further purification.

Site 3: Hydrolysis of the Methyl Ester

The methyl ester at the C2 position provides a handle for further modification, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation is a standard nucleophilic acyl substitution.

Causality: The carbonyl carbon of the ester is electrophilic and subject to attack by nucleophiles. The reaction can be catalyzed by either acid or, more commonly, base. Base-catalyzed hydrolysis (saponification) is typically faster and proceeds via the irreversible formation of the carboxylate salt. [7] Field-Proven Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Reagent Preparation: Dissolve 1.0 equivalent of the methyl ester in a mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water.

-

Addition of Base: Add 1.5 to 3.0 equivalents of an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Scientist's Insight: LiOH is often preferred as it can lead to cleaner reactions with fewer side products compared to NaOH or KOH, and reactions can often be run at room temperature.

-

-

Reaction Conditions: Stir the mixture at room temperature (or with gentle heating to ~40 °C to increase the rate) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (like ether or dichloromethane) to remove any non-acidic impurities.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a cold aqueous acid solution (e.g., 1M HCl) to a pH of ~3-4.

-

Self-Validation Check: The carboxylic acid product should precipitate as a solid.

-

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Quantitative Data and Property Summary

The following table summarizes key data relevant to the reactivity and handling of the title compound and its derivatives, compiled from literature on analogous systems.

| Property / Reaction | Parameter | Value / Condition | Rationale & Reference |

| Reactivity | SₙAr at C6 | Highly facile | Activated by -NO₂, -COOCH₃, and ring N. [5][8][9] |

| Nitro Reduction | Readily achieved | Standard transformation for aromatic nitro groups. [6][10] | |

| Ester Hydrolysis | Standard conditions | Susceptible to base- or acid-catalyzed hydrolysis. [7][11] | |

| Typical Conditions | SₙAr (Amination) | K₂CO₃ or Cs₂CO₃, DMF, 25-100 °C | Aprotic polar solvent stabilizes the charged intermediate. [12] |

| Nitro Reduction (SnCl₂) | SnCl₂·2H₂O, EtOH, Reflux | Chemoselective for -NO₂ over -Cl and -COOCH₃. [6] | |

| Ester Hydrolysis (Basic) | LiOH, THF/H₂O, 25 °C | Mild conditions that preserve other functional groups. [13] | |

| Predicted pKa | Pyridine Nitrogen | < 1 | Severely lowered by multiple electron-withdrawing groups. [14] |

| Carboxylic Acid (post-hydrolysis) | ~ 2-3 | Acidity enhanced by the electron-withdrawing pyridine ring. |

Conclusion

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester is a textbook example of how substituent electronics govern molecular reactivity. By understanding the powerful, synergistic electron-withdrawing nature of its functional groups, chemists can precisely predict and exploit its synthetic potential. The three primary reactive sites—the C6 position for SₙAr, the nitro group for reduction, and the ester for hydrolysis—offer a modular and reliable toolkit for the construction of complex, high-value molecules in pharmaceutical and materials science research. This guide provides the foundational logic and practical methodologies to effectively harness the synthetic power of this versatile intermediate.

References

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. Available at: [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

-

reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. Available at: [Link]

-

6-Chloro-4-methylpyridine-2-carboxylic acid. PubChem. Available at: [Link]

-

Reaction and conditions for the synthesis of compounds 3–6. ResearchGate. Available at: [Link]

-

Methyl 4-nitropyridine-2-carboxylate. PubChem. Available at: [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]

-

Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. National Institutes of Health. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

- Esterification of pyridine carboxylic acids. Google Patents.

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. Available at: [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives. Google Patents.

-

Methyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

EAS Reactions of Pyridine Explained. Pearson+. Available at: [Link]

-

Methyl ester hydrolysis. ChemSpider SyntheticPages. Available at: [Link]

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Academy of Sciences. Available at: [Link]

-

Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. ACS Publications. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.org [mdpi.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methyl Esters [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Mapping Electrophilic and Nucleophilic Sites: A Hybrid Computational-Experimental Framework

Executive Summary

In modern drug discovery, the precise mapping of electronic density distributions—specifically electrophilic and nucleophilic centers—is not merely an academic exercise; it is a critical determinant of a compound's efficacy, metabolic stability, and toxicity profile. Whether designing targeted covalent inhibitors (TCIs) or de-risking a scaffold for idiosyncratic toxicity, the ability to predict where a molecule will react is as valuable as predicting if it will react.

This guide articulates a validated, hybrid workflow integrating Density Functional Theory (DFT) descriptors with mass spectrometry-based trapping assays. By synthesizing in silico Quantum Mechanics (QM) data with in vitro chemoproteomics, researchers can transition from stochastic screening to rational reactivity design.

Theoretical Framework: The Electronic Landscape

To manipulate reactivity, one must first visualize it. The chemical behavior of a drug candidate is governed by the distribution of its electron density (

Molecular Electrostatic Potential (MEP)

MEP maps the force exerted on a positive test charge at any point in space around the molecule.[1][2]

-

Significance: It identifies global recognition sites.

-

Interpretation: Regions of negative potential (red/warm) are electron-rich (nucleophilic/H-bond acceptors). Regions of positive potential (blue/cool) are electron-deficient (electrophilic/H-bond donors).

-

Limitation: MEP predicts electrostatic (long-range) interactions but often fails to predict covalent bond formation, which is orbital-controlled.

Frontier Molecular Orbitals (FMO) & Fukui Functions

While MEP describes "hard" electrostatic interactions, covalent bond formation is often a "soft" process governed by orbital overlap.

-

HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) acts as the nucleophile; the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electrophile.

-

Fukui Functions (

): These descriptors quantify the change in electron density at a specific atom (- : Reactivity toward nucleophilic attack (LUMO dominated).

- : Reactivity toward electrophilic attack (HOMO dominated).

Computational Protocol: The In Silico Map

Objective: Generate a residue-level reactivity index for the target compound.

Step 1: Geometry Optimization

Do not use MM2/MMFF geometries. Reactivity indices are highly sensitive to bond lengths.

-

Method: DFT (Density Functional Theory).

-

Functional/Basis Set: B3LYP/6-311G(d,p) or

B97X-D/def2-TZVP (for better dispersion correction). -

Solvation: CPCM or SMD (water) to mimic physiological conditions.

Step 2: Calculation of Fukui Indices

We utilize the finite difference approximation. This requires three single-point energy calculations on the optimized geometry:

-

Neutral molecule (

electrons). -

Cationic species (

electrons). -

Anionic species (

electrons).

Condensed Fukui Function Equations:

| Reactivity Type | Equation | Interpretation |

|---|

| Nucleophilic Attack |

Note:

Step 3: Visualization (MEP)

Generate the MEP surface mapped onto the 0.002 a.u. electron density isosurface.

-

Range: Set scale from -0.05 to +0.05 a.u. for clear contrast.

Experimental Validation: The In Vitro Map

Computational predictions must be ground-truthed against biological reality. We employ two orthogonal assays.

Glutathione (GSH) Trapping Assay

Used to validate electrophilic sites predicted by

Protocol:

-

Incubation: Compound (10

M) + GSH (5 mM) in phosphate buffer (pH 7.4) + Microsomes (optional for metabolic activation). -

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis: Quench with acetonitrile. Analyze via LC-MS/MS (High Res).

-

Data Mining: Search for

adducts (Neutral loss of 129 Da or 307 Da). -

Site Localization: MS/MS fragmentation pattern will confirm if GSH attached to the predicted carbon atom.

Activity-Based Protein Profiling (ABPP)

Used to map the nucleophilic potential of a protein target or to assess the promiscuity of an electrophilic drug.

Protocol:

-

Probe Selection: Use a broad-spectrum electrophilic probe (e.g., Iodoacetamide-alkyne for Cys).

-

Competition: Treat proteome with your compound first, then the probe.

-

Click Chemistry: Conjugate probe-labeled proteins to a reporter (biotin/fluorophore).

-